7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
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Overview
Description
7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is a heterocyclic compound that features a bromine atom at the 7th position and a fused pyrido-oxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate in chloroform solvent. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Ring-Opening Reactions: The oxazine ring can be opened under acidic or basic conditions to form different polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Ring-Opening Reactions: Conditions often involve the use of acids like acetic acid or bases like ammonium acetate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while ring-opening reactions can produce polycyclic pyridones .
Scientific Research Applications
7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: This compound shares a similar oxazine ring structure but differs in the position of the bromine atom and the overall ring system.
7-Bromo-1,4-dihydrothieno[3’,2’5,6]thiopyrano[4,3-c]oxazine: Another similar compound with a different fused ring system.
Uniqueness
7-Bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione is unique due to its specific ring fusion and the position of the bromine atom, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and development .
Properties
IUPAC Name |
7-bromo-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO3/c9-5-1-2-6-8(12)13-4-3-10(6)7(5)11/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFRYKKMBJXAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2=CC=C(C(=O)N21)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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